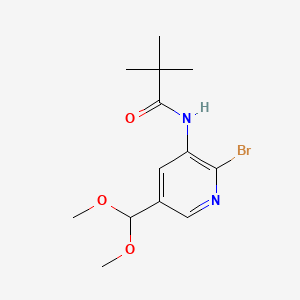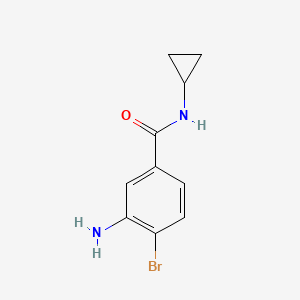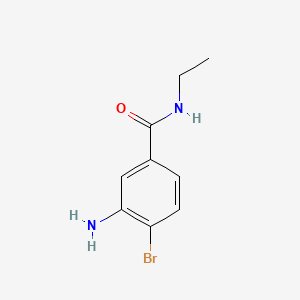
3-(Bencenosulfonil)azetidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)azetidine is an organic compound with the molecular formula C9H11NO2S It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring The presence of the benzenesulfonyl group significantly influences its chemical properties and reactivity
Aplicaciones Científicas De Investigación
3-(Benzenesulfonyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for the development of biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Mecanismo De Acción
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidines have been used as motifs in drug discovery, polymerization, and as chiral templates .
The most typical strategy to synthesize 3-substituted azetidines, by the corresponding organometallic intermediates, is the cross-coupling through the use of palladium catalysts and phosphine ligands, starting from the corresponding 3-iodo-azetidine .
Análisis Bioquímico
Biochemical Properties
3-(Benzenesulfonyl)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, azetidines, including 3-(Benzenesulfonyl)azetidine, have been shown to interact with enzymes such as TEM-1 and P-99, inhibiting their activity . These interactions are primarily driven by the compound’s ring strain and its ability to form stable complexes with target biomolecules.
Cellular Effects
The effects of 3-(Benzenesulfonyl)azetidine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that azetidines can induce significant morphological changes in cells, which are quantitatively observed through techniques like cell painting . These changes are indicative of the compound’s ability to alter cellular architecture and function.
Molecular Mechanism
At the molecular level, 3-(Benzenesulfonyl)azetidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s high ring-strain energy facilitates its interaction with target molecules, resulting in the formation of stable complexes that modulate biochemical pathways . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Benzenesulfonyl)azetidine over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been observed to maintain its stability under specific conditions, allowing for prolonged studies on its effects
Dosage Effects in Animal Models
The effects of 3-(Benzenesulfonyl)azetidine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds and the compound’s safety profile is essential for its potential application in clinical settings.
Metabolic Pathways
3-(Benzenesulfonyl)azetidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity
Transport and Distribution
The transport and distribution of 3-(Benzenesulfonyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
3-(Benzenesulfonyl)azetidine exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles, affecting its activity and function . Detailed studies on its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)azetidine typically involves the reaction of azetidine with benzenesulfonyl chloride. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 3-(Benzenesulfonyl)azetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce processing time .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzenesulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used
Comparación Con Compuestos Similares
Azetidine: A simpler analog without the benzenesulfonyl group.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different ring strain.
Uniqueness: 3-(Benzenesulfonyl)azetidine is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s stability and allows for specific interactions in biological systems, making it a valuable scaffold in medicinal chemistry .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRJACOZVLRFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704850 |
Source


|
| Record name | 3-(Benzenesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-11-7 |
Source


|
| Record name | 3-(Benzenesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)











